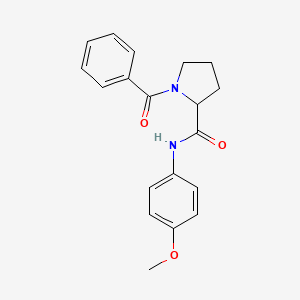

![molecular formula C15H11NO7 B6107284 4-hydroxy-3-[3-(4-hydroxy-3-nitrophenyl)acryloyl]-6-methyl-2H-pyran-2-one](/img/structure/B6107284.png)

4-hydroxy-3-[3-(4-hydroxy-3-nitrophenyl)acryloyl]-6-methyl-2H-pyran-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: Die Synthese der tricyclischen Verbindung 9 beinhaltet die Reaktion einer Verbindung der Formel (I-8) mit einer Verbindung der Formel (I-9), um die gewünschte tricyclische Verbindung oder ihr optisches Isomer zu erhalten. Diese Methode zeichnet sich durch ihre Einfachheit und hohe Ausbeute aus .

Industrielle Produktionsmethoden: Die industrielle Produktion der tricyclischen Verbindung 9 erfolgt in der Regel durch großtechnische Synthese unter optimierten Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess kann Schritte wie Reinigung, Kristallisation und Qualitätskontrolle umfassen, um die Industriestandards zu erfüllen .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Tricyclische Verbindung 9 durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Beinhaltet die Zugabe von Sauerstoff oder die Entfernung von Wasserstoff.

Reduktion: Beinhaltet die Zugabe von Wasserstoff oder die Entfernung von Sauerstoff.

Substitution: Beinhaltet den Austausch eines Atoms oder einer Atomgruppe durch ein anderes.

Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und Nukleophile für Substitutionsreaktionen. Die Reaktionsbedingungen können je nach gewünschtem Produkt variieren und Faktoren wie Temperatur, Druck und Lösungsmittelwahl umfassen .

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation zu Ketonen oder Carbonsäuren führen, während die Reduktion Alkohole oder Amine erzeugen kann .

4. Wissenschaftliche Forschungsanwendungen

Tricyclische Verbindung 9 hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, darunter:

Chemie: Als Baustein für die Synthese komplexer Moleküle und Materialien verwendet.

Biologie: Für ihre Auswirkungen auf zelluläre Prozesse und ihr Potenzial als Therapeutikum untersucht.

Industrie: Bei der Entwicklung neuer Materialien und chemischer Prozesse eingesetzt.

5. Wirkmechanismus

Der Wirkmechanismus der tricyclischen Verbindung 9 wird hauptsächlich auf ihre Fähigkeit zurückgeführt, Phosphatidylcholin-spezifische Phospholipase C und Sphingomyelin-Synthase kompetitiv zu hemmen. Diese Hemmung beeinflusst sekundäre Botenstoffe wie 1,2-Diacylglycerol und Ceramid, reguliert den Zellzyklus, blockiert die Zellproliferation und induziert die Differenzierung .

Ähnliche Verbindungen:

Imipramin: Ein trizyklisches Antidepressivum mit einer ähnlichen Dreiringstruktur.

Clomipramin: Ein weiteres trizyklisches Antidepressivum, das für seine Wirksamkeit bei der Behandlung der Zwangsstörung bekannt ist.

Trimipramin: Ein trizyklisches Antidepressivum, das wegen seiner sedierenden Eigenschaften eingesetzt wird

Einzigartigkeit: Tricyclische Verbindung 9 ist einzigartig aufgrund ihrer vielfältigen pharmakologischen Eigenschaften und ihrer Fähigkeit, bestimmte Enzyme zu hemmen, die an zellulären Prozessen beteiligt sind. Im Gegensatz zu traditionellen tricyclischen Antidepressiva hat die tricyclische Verbindung 9 ein breiteres Anwendungsspektrum, einschließlich antitumoraler und neuroprotektiver Wirkungen .

Wissenschaftliche Forschungsanwendungen

Tricyclic compound 9 has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of complex molecules and materials.

Biology: Studied for its effects on cellular processes and its potential as a therapeutic agent.

Medicine: Investigated for its pharmacological properties, including anti-tumor and neuroprotective effects.

Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of tricyclic compound 9 is primarily attributed to its ability to competitively inhibit phosphatidylcholine-specific phospholipase C and sphingomyelin synthase. This inhibition affects secondary messengers such as 1,2-diacylglycerol and ceramide, regulating the cell cycle, blocking cellular proliferation, and inducing differentiation .

Vergleich Mit ähnlichen Verbindungen

Imipramine: A tricyclic antidepressant with a similar three-ring structure.

Clomipramine: Another tricyclic antidepressant known for its efficacy in treating obsessive-compulsive disorder.

Trimipramine: A tricyclic antidepressant used for its sedative properties

Uniqueness: Tricyclic compound 9 is unique due to its diverse pharmacological properties and its ability to inhibit specific enzymes involved in cellular processes. Unlike traditional tricyclic antidepressants, tricyclic compound 9 has a broader range of applications, including anti-tumor and neuroprotective effects .

Eigenschaften

IUPAC Name |

4-hydroxy-3-[(E)-3-(4-hydroxy-3-nitrophenyl)prop-2-enoyl]-6-methylpyran-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO7/c1-8-6-13(19)14(15(20)23-8)12(18)5-3-9-2-4-11(17)10(7-9)16(21)22/h2-7,17,19H,1H3/b5-3+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYYBACCETRXSEX-HWKANZROSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=O)O1)C(=O)C=CC2=CC(=C(C=C2)O)[N+](=O)[O-])O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C(=O)O1)C(=O)/C=C/C2=CC(=C(C=C2)O)[N+](=O)[O-])O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{1-(2,2-dimethylpropyl)-4-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6107206.png)

![methyl 2-({[(3-chloro-4-methylphenyl)amino]carbonothioyl}amino)benzoate](/img/structure/B6107213.png)

![methyl 4-methyl-2-({[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetyl}amino)-1,3-thiazole-5-carboxylate](/img/structure/B6107217.png)

![3-(2-isoxazolidinyl)-N-[1-(3-phenylpropyl)-3-piperidinyl]propanamide](/img/structure/B6107222.png)

![2-methoxy-N-{1-[1-(spiro[2.3]hex-1-ylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B6107240.png)

![N-(5-{[(4-fluorophenyl)amino]sulfonyl}-1,3-thiazol-2-yl)acetamide](/img/structure/B6107246.png)

![2-[1-(2-fluorobenzyl)-2-piperidinyl]ethanol](/img/structure/B6107253.png)

![2-[4-[1-[1-(2,6-Dimethylphenyl)tetrazol-5-yl]cyclohexyl]piperazin-1-yl]-1-pyrrolidin-1-ylethanone](/img/structure/B6107260.png)

![2-{[2-(4-ethoxyphenyl)-6-methyl-4-quinolinyl]carbonyl}-N-ethylhydrazinecarbothioamide](/img/structure/B6107261.png)

![2-[(5-{[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]methyl}-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-(3-nitrophenyl)acetamide](/img/structure/B6107263.png)

![3-[2-ethyl-3-(4-fluorophenyl)-6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]propanoic acid](/img/structure/B6107270.png)

![1-[3-(3,5-dimethyl-4-isoxazolyl)propanoyl]-3-[2-(2-methylphenyl)ethyl]piperidine](/img/structure/B6107271.png)

![{1-[(1-methyl-1H-benzimidazol-2-yl)methyl]-3-piperidinyl}[4-(methylthio)phenyl]methanone](/img/structure/B6107298.png)